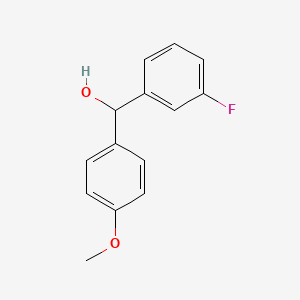

(3-Fluorophenyl)(4-methoxyphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWVVRSGQJYZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374586 | |

| Record name | (3-Fluorophenyl)(4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38158-78-0 | |

| Record name | (3-Fluorophenyl)(4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluorophenyl 4 Methoxyphenyl Methanol and Analogues

Direct Synthesis Strategies

Direct synthesis strategies offer a straightforward approach to constructing the (3-Fluorophenyl)(4-methoxyphenyl)methanol framework. These methods primarily involve either the addition of an aryl group to an aldehyde or the asymmetric reduction of a diaryl ketone.

Aryl Transfer Reactions to Aldehyde Precursors

One of the most common methods for synthesizing chiral diarylmethanols is the enantioselective addition of aryl nucleophiles to aromatic aldehydes. rsc.org This approach allows for the direct formation of the stereogenic center.

The enantioselective arylation of 4-methoxybenzaldehyde (B44291) with an organometallic reagent derived from 3-fluorobromobenzene, in the presence of a chiral ligand, is a key method for producing this compound. The choice of chiral ligand is crucial for achieving high enantioselectivity. Binaphthyl-prolinol ligands, for instance, have been successfully employed in the enantioselective arylation of various aromatic aldehydes, affording diarylmethanols in high yields and with excellent enantiomeric excess (ee). rsc.orgrsc.org The reaction typically involves the in situ formation of an arylzinc or aryltitanium reagent, which then adds to the aldehyde. nih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that directs the facial selectivity of the nucleophilic attack on the aldehyde carbonyl group.

Key Research Findings:

Binaphthyl-prolinol chiral ligands have demonstrated effectiveness in promoting the enantioselective arylation of aromatic aldehydes, with reported yields up to 96% and enantiomeric excess up to 99% for analogous diarylmethanols. rsc.org

The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to enhance enantioselectivity by suppressing racemic background reactions. nih.gov

A variety of arylating agents can be employed, including those derived from arylboronic acids and aryl bromides, offering flexibility in substrate scope. nih.govresearchgate.net

Table 1: Examples of Chiral Ligands in Enantioselective Arylation

| Chiral Ligand | Arylating Agent | Typical Aldehyde Substrate | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Binaphthyl-prolinol | Arylzinc reagents | Aromatic aldehydes | Up to 99% |

| (S)-H8-BINOL | Aryltitanium reagents | Aromatic aldehydes | High |

| Chiral phosphinite ligands | Arylboronic acids | Aromatic aldehydes | High |

Boron-based Lewis acids, particularly bulky ones, can catalyze the transfer of aryl groups from organoboron reagents to aldehydes. researchgate.netnih.gov Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a potent Lewis acid that can activate aldehydes towards nucleophilic attack. mdpi.comacs.org In this methodology, an arylboronic acid, such as 3-fluorophenylboronic acid, can serve as the aryl source. The bulky nature of the Lewis acid can contribute to the stereochemical outcome of the reaction, although achieving high enantioselectivity often requires the use of a chiral auxiliary or catalyst in conjunction with the Lewis acid. The mechanism involves the coordination of the Lewis acid to the aldehyde carbonyl oxygen, which increases its electrophilicity and facilitates the aryl transfer from the boron reagent.

Key Research Findings:

Halogenated triarylboranes are effective Lewis acid catalysts for a variety of organic transformations. mdpi.com

The Lewis acidity of boranes can be tuned by modifying the substituents on the boron atom, which in turn influences their catalytic activity. acs.org

This method provides a flexible route to chiral diarylmethanols from readily available starting materials. nih.gov

Table 2: Boron-Based Lewis Acids in Aryl Transfer Reactions

| Lewis Acid | Aryl Source | Electrophile | Key Feature |

|---|---|---|---|

| Tris(pentafluorophenyl)borane | Arylboronic acids | Aromatic aldehydes | High Lewis acidity |

| 3,4,5-Trifluorobenzeneboronic acid | Not applicable (catalyst) | Carboxylic acids and amines (for amidation) | Effective for dehydrative coupling |

| Fluorinated triaryl borates | Not applicable (catalyst) | General substrates | Tunable Lewis acidity |

Asymmetric Reduction of Diaryl Ketone Precursors

An alternative and widely used approach to chiral diarylmethanols is the asymmetric reduction of the corresponding prochiral diaryl ketone, in this case, 3-fluoro-4'-methoxybenzophenone. This method is advantageous as the ketone precursor is often easily synthesized.

Copper hydride (CuH) catalysis has emerged as a powerful tool for the asymmetric reduction of prochiral ketones. organic-chemistry.orgresearchgate.net The reaction typically employs a silane (B1218182) as the hydride source and a chiral phosphine (B1218219) ligand to induce enantioselectivity. For the synthesis of this compound, 3-fluoro-4'-methoxybenzophenone would be subjected to hydrosilylation in the presence of a catalytic amount of a copper(I) salt and a chiral ligand, such as a derivative of BINAP or SEGPHOS. organic-chemistry.orgresearchgate.net The in situ generated chiral copper hydride species then delivers the hydride to one of the enantiotopic faces of the ketone carbonyl, leading to the formation of the chiral secondary alcohol with high enantiopurity.

Key Research Findings:

The use of (R)-(-)-(DTBM-SEGPHOS)CuH has been shown to be highly effective for the 1,2-hydrosilylation of prochiral diaryl ketones, yielding nonracemic diarylmethanols in excellent yields. organic-chemistry.org

This method is applicable to a broad range of diaryl ketones, including those with heteroaromatic rings. scispace.com

The choice of the chiral ligand is critical for achieving high enantioselectivity in the reduction.

Table 3: Copper Hydride-Catalyzed Asymmetric Hydrosilylation

| Catalyst System | Hydride Source | Substrate | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Cu(OAc)₂ / Chiral Ligand | Silane | Prochiral Diaryl Ketones | High |

| (R)-(-)-(DTBM-SEGPHOS)CuH | PMHS | Prochiral Diaryl Ketones | High |

| Nanocrystalline CuO / BINAP | Organosilanes | Aryl Alkyl Ketones | Excellent |

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. researchgate.net Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.nettudelft.nl In the reductive direction, they can convert prochiral ketones to chiral secondary alcohols with exceptional enantioselectivity. acs.orgacs.org For the synthesis of this compound, an appropriate ADH can be selected to reduce 3-fluoro-4'-methoxybenzophenone. The reaction typically requires a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which is regenerated in situ using a sacrificial substrate like isopropanol. Protein engineering techniques have been employed to develop ADHs with improved activity and stereoselectivity towards bulky-bulky ketones. researchgate.netresearchgate.net

Key Research Findings:

ADHs from various microorganisms, such as Thermoanaerobacter brockii and Lactobacillus kefir, have been successfully used for the asymmetric reduction of a wide range of ketones. acs.orgnih.gov

Mutant enzymes of carbonyl reductase from Sporobolomyces salmonicolor have shown high enantioselectivity in the reduction of diaryl ketones. researchgate.net

Whole-cell biocatalysts can be utilized, simplifying the process by providing cofactor regeneration internally. researchgate.net

Table 4: Chemoenzymatic Reduction with Alcohol Dehydrogenases

| Enzyme Source | Cofactor System | Substrate Type | Key Advantage |

|---|---|---|---|

| Lactobacillus brevis ADH | NADP(H) | β,δ-diketohexanoate ester | High regio- and enantioselectivity |

| Thermoethanolicus brockii ADH | NAD(P)H | Difficult-to-reduce ketones | Thermostability |

| Sporobolomyces salmonicolor Carbonyl Reductase | NAD(P)H | Diaryl ketones | High enantioselectivity for bulky substrates |

Carbon-Hydrogen Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences.

Palladium-Catalyzed C(sp³)–H Monoarylation of Methanol (B129727)

The direct arylation of methanol at the C(sp³)–H bond represents a significant challenge due to the low reactivity of this bond. However, advancements in palladium-catalyzed C-H activation have made it possible to functionalize less reactive C(sp³)–H bonds. These reactions often necessitate the use of a directing group to position the metal catalyst in proximity to the target C-H bond, thereby facilitating its cleavage and subsequent functionalization.

While direct monoarylation of neat methanol is not a commonly reported transformation, the principles can be extrapolated from studies on more complex aliphatic alcohols. For instance, palladium-catalyzed β-methylene C(sp³)-H arylation of aliphatic alcohols has been achieved by employing a combination of a specifically designed directing group and a 2-pyridone ligand. nih.gov This strategy allows for the selective formation of a C-C bond at a secondary C(sp³)–H position. nih.gov

Table 1: Key Features of Palladium-Catalyzed C(sp³)–H Arylation of Aliphatic Alcohols

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium(II) source, such as Pd(OAc)₂. |

| Directing Group | An L,X-type bidentate directing group is often employed to facilitate C-H activation. |

| Ligand | Electron-deficient pyridone ligands can enhance the reaction's efficiency. nih.gov |

| Applicability | This method has been demonstrated for the β-methylene C(sp³)-H arylation of various aliphatic alcohols. nih.gov |

The insights gained from these methodologies provide a conceptual framework for the potential, albeit challenging, direct synthesis of diarylmethanols from methanol derivatives through C(sp³)–H arylation.

Transition-Metal-Free C(sp³)–H Activation Strategies for Aryl(heteroaryl)methanols

In the pursuit of more sustainable and cost-effective synthetic methods, transition-metal-free C(sp³)–H activation has garnered significant attention. These reactions often proceed via radical pathways or involve the use of strong bases or photo-induced processes. rsc.orgmdpi.com

One notable example is the direct C(sp³)–H oxidation of diarylmethanes to the corresponding diaryl ketones. nih.govresearchgate.net This transformation can be achieved using molecular oxygen as the oxidant, promoted by a commercially available base such as MN(SiMe₃)₂ (where M = K, Na, or Li). nih.gov This metal-free protocol is characterized by its mild reaction conditions and tolerance of various functional groups. nih.gov While this reaction represents the oxidation of a diarylmethane, the reverse reaction, the reduction of a diaryl ketone, is a common method for synthesizing diarylmethanols.

Table 2: Conditions for Transition-Metal-Free C(sp³)–H Oxidation of Diarylmethanes

| Parameter | Condition |

|---|---|

| Oxidant | O₂ (from air or a balloon) nih.gov |

| Promoter | MN(SiMe₃)₂ (M = K, Na, or Li) nih.gov |

| Solvent | Typically a non-polar solvent like toluene (B28343). |

| Temperature | Reactions are often carried out at elevated temperatures (e.g., 60-80 °C). researchgate.net |

These findings underscore the potential of transition-metal-free approaches in the broader context of synthesizing and modifying molecules related to this compound.

Nickel-Catalyzed Arylation/Rearrangement of Ethers

Nickel catalysis has become an indispensable tool in modern organic synthesis, offering a cheaper and more earth-abundant alternative to palladium for many cross-coupling reactions. Nickel-catalyzed reactions involving ethers can provide unique pathways to diarylmethanol derivatives.

A notable example is the nickel-catalyzed decarbonylative etherification of aromatic esters, which leads to the formation of diaryl ethers. researchgate.netnagoya-u.ac.jp This reaction involves the cleavage of a C-O bond and the formation of a new C-O bond, demonstrating the capability of nickel to mediate complex bond-breaking and bond-forming events. While this specific reaction produces diaryl ethers, the underlying principles of nickel-catalyzed activation of C-O bonds are relevant to the synthesis of diarylmethanols from ether precursors.

Furthermore, nickel-catalyzed cross-coupling reactions of benzylic acetals with aryl iodides have been developed for the synthesis of dialkyl ethers. princeton.edu These reactions proceed under mild, base-free conditions and are tolerant of a variety of functional groups. princeton.edu This methodology highlights the potential of using nickel to couple aryl groups with sp³-hybridized carbons bearing an oxygen atom, a key structural feature of this compound.

Convergent Synthesis Approaches

Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final stages of the synthesis. This approach is often more efficient for the synthesis of complex molecules.

Cross-Coupling Reactions Leading to Diaryl Ketones (Precursors)

A common and highly effective convergent strategy for the synthesis of this compound involves the initial synthesis of the corresponding diaryl ketone, (3-fluorophenyl)(4-methoxyphenyl)methanone, followed by its reduction. The formation of the diaryl ketone is typically achieved through well-established cross-coupling reactions.

The Suzuki-Miyaura and Stille reactions are cornerstone methodologies in organic synthesis for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms. libretexts.orgwikipedia.org These palladium-catalyzed cross-coupling reactions are widely used for the synthesis of biaryl and, by extension, diaryl ketone compounds. mdpi.com

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. libretexts.org For the synthesis of (3-fluorophenyl)(4-methoxyphenyl)methanone, this could involve the reaction of 3-fluorophenylboronic acid with 4-methoxybenzoyl chloride, or 4-methoxyphenylboronic acid with 3-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org

The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for an organohalide or triflate. wikipedia.orgthermofisher.com Similar to the Suzuki reaction, the Stille coupling can be employed to synthesize the diaryl ketone precursor. libretexts.orgresearchgate.net For example, the reaction could involve coupling (3-fluorophenyl)trimethylstannane with 4-methoxybenzoyl chloride. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. thermofisher.com

Table 3: Comparison of Suzuki and Stille Reactions for Diaryl Ketone Synthesis

| Feature | Suzuki-Miyaura Reaction | Stille Reaction |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid) libretexts.org | Organotin (e.g., organostannane) wikipedia.org |

| Byproducts | Boron-based, generally considered less toxic. | Tin-based, often toxic and require careful handling. wikipedia.org |

| Reaction Conditions | Requires a base. libretexts.org | Can often be performed under neutral conditions. |

| Catalyst | Palladium(0) or Palladium(II) complexes. libretexts.org | Palladium(0) complexes. wikipedia.org |

Both the Suzuki-Miyaura and Stille reactions represent highly reliable and versatile methods for constructing the diaryl ketone scaffold, which can then be readily reduced to the target molecule, this compound, using standard reducing agents such as sodium borohydride.

Oxidative Aromatization Strategies for Quinolines

While not directly resulting in the synthesis of this compound, the principles of oxidative aromatization are crucial in the synthesis of various heterocyclic compounds, including quinolines, which are important structural motifs in medicinal chemistry. These strategies typically involve the dehydrogenation of a partially saturated heterocyclic ring to introduce aromaticity.

Recent advancements in this area have focused on developing milder and more efficient catalytic systems. For instance, the use of transition metal catalysts, such as palladium and copper, in the presence of an oxidant, facilitates the aromatization of dihydroquinolines to quinolines. mdpi.comnih.govacs.org These reactions often proceed via a C-H bond activation mechanism. mdpi.com Aerobic oxidation, utilizing molecular oxygen as the terminal oxidant, represents a green and sustainable approach to these transformations. mdpi.com

Furthermore, photo-induced oxidative annulation reactions have emerged as a powerful tool for quinoline (B57606) synthesis. mdpi.com These methods leverage visible light to promote the oxidative cyclization of precursors, offering a high degree of control and functional group tolerance. mdpi.com The development of these strategies underscores the ongoing efforts to create efficient and environmentally benign synthetic methods for aromatic compounds.

Multi-Component Reactions for Aryl Carbinol Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to diverse chemical scaffolds. nih.govresearchgate.netbeilstein-journals.org While the direct multi-component synthesis of this compound is not extensively documented, the application of MCRs to generate functionalized benzylic alcohols and related structures is a growing area of research. researchgate.netbohrium.com

One conceptual approach involves the in-situ generation of an aldehyde from a benzylic alcohol, which then participates in a subsequent multi-component reaction. For example, a palladium-catalyzed dehydrogenation of a benzyl (B1604629) alcohol can produce an aldehyde that reacts with an amine and another component to form a complex heterocyclic product in a one-pot process. researchgate.netbohrium.com This strategy highlights the potential for benzylic alcohols to serve as key building blocks in MCRs.

The development of novel MCRs that directly lead to the formation of aryl carbinol scaffolds is an active area of investigation. Such reactions would ideally involve the convergent assembly of two different aryl moieties and a one-carbon component that becomes the carbinol carbon. The challenge lies in controlling the chemoselectivity of the multiple bond-forming events.

While specific MCRs for the direct synthesis of this compound are not yet established, the principles of MCRs offer a promising avenue for the future development of highly efficient and modular syntheses of unsymmetrical diarylmethanols and their analogs.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of (3-Fluorophenyl)(4-methoxyphenyl)methanol can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the hydroxyl proton, and the benzylic proton. The integration of these signals corresponds to the number of protons in each unique chemical environment.

The aromatic region of the spectrum is anticipated to be complex due to the substitution patterns on the two phenyl rings. The 4-methoxyphenyl (B3050149) group will exhibit a characteristic AA'BB' system, appearing as two doublets, due to the strong electron-donating effect of the methoxy group. The 3-fluorophenyl group will show a more intricate splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The benzylic proton (CH-OH) is expected to appear as a singlet, or potentially a doublet if it couples with the hydroxyl proton. The position of this signal is sensitive to the solvent and concentration. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary significantly. The methoxy group protons will present as a sharp singlet at a characteristic upfield chemical shift.

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet |

| Benzylic (-CHOH) | 5.7 - 5.9 | Singlet or Doublet |

| Hydroxyl (-OH) | Variable (typically 2-5) | Broad Singlet |

| Aromatic (4-methoxyphenyl) | 6.8 - 7.3 | Doublets (AA'BB' system) |

| Aromatic (3-fluorophenyl) | 6.9 - 7.4 | Multiplets |

Note: The expected values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The carbon atom of the methoxy group will appear at a characteristic upfield position. The benzylic carbon (CH-OH) will be found in the alcohol region of the spectrum. The aromatic carbons will have signals in the downfield region, with their specific chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The carbon atom directly bonded to the fluorine will exhibit a large coupling constant (¹JCF), resulting in a doublet. Other carbons in the fluorinated ring may also show smaller C-F couplings.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~55 |

| Benzylic (-CHOH) | ~75 |

| Aromatic (C-O) | ~159 |

| Aromatic (C-F) | ~163 (doublet, ¹JCF ≈ 245 Hz) |

| Other Aromatic | 113 - 145 |

Note: The expected values are based on typical chemical shifts for substituted benzene (B151609) derivatives. Actual experimental values may vary.

Advanced NMR Techniques for Configuration and Conformation Analysis

While ¹H and ¹³C NMR are sufficient for determining the basic structure, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the three-dimensional structure and preferred conformation of this compound in solution. nih.govmdpi.com NOESY experiments detect through-space interactions between protons that are in close proximity. This can help to determine the relative orientation of the two aromatic rings and the conformation around the C-C bond connecting the benzylic carbon to the phenyl rings. The conformational analysis of similar small molecules is often aided by a combination of NMR spectroscopy and quantum mechanical calculations. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of diphenylmethanol (B121723) provides a reference for the expected absorptions of the core structure. nist.gov

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The presence of the methoxy group will be indicated by a C-O stretching band around 1030-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-F bond will have a characteristic stretching absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Alkyl C-H (methoxy) | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Ether (C-O-C) | C-O Stretch | 1030 - 1250 |

| Alcohol (C-OH) | C-O Stretch | 1000 - 1200 |

| C-F | C-F Stretch | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing information about the structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion, which can be used to determine the elemental composition of this compound. The expected molecular formula is C₁₄H₁₃FO₂.

The fragmentation pattern in the mass spectrum can give valuable structural information. For diarylmethanols like diphenylmethanol, a common fragmentation pathway involves the loss of a water molecule from the molecular ion, followed by the loss of one of the aromatic rings. nist.govmassbank.eu For this compound, the molecular ion peak [M]⁺ would be expected. Key fragment ions could arise from the cleavage of the bond between the benzylic carbon and one of the aromatic rings, leading to fragments corresponding to the fluorophenyl or methoxyphenyl moieties. The most stable carbocation, the diarylmethyl cation, would also be a prominent peak.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description |

| [C₁₄H₁₃FO₂]⁺ | Molecular Ion (M⁺) |

| [C₁₄H₁₂FO]⁺ | Loss of a hydroxyl radical |

| [C₇H₇O]⁺ | Methoxyphenylmethyl cation |

| [C₇H₆F]⁺ | Fluorobenzyl cation |

| [C₁₃H₁₀F]⁺ | Diarylmethyl cation after loss of methoxy group |

Note: The relative intensities of these ions will depend on their stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds. In a typical GC-MS analysis of a diarylmethanol derivative like this compound, the compound would be introduced into the gas chromatograph, where it would travel through a capillary column. The retention time, the time it takes for the compound to pass through the column, would be a key characteristic.

Upon elution from the GC column, the molecule would enter the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum would show the molecular ion peak ([M]⁺) corresponding to the intact molecule's mass, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for its structural elucidation. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the two aromatic rings and the methanolic carbon, as well as losses of functional groups like the hydroxyl (-OH) or methoxy (-OCH₃) groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique particularly useful for analyzing polar and less volatile molecules. It typically imparts less energy to the molecule compared to EI, resulting in less fragmentation. For this compound, ESI-MS would likely be performed in positive ion mode. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Other potential adducts, such as the sodium adduct [M+Na]⁺ or potassium adduct [M+K]⁺, might also be observed depending on the purity of the sample and the solvents used. This technique is highly effective for confirming the molecular weight of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like methanol (B129727) or ethanol, would show one or more absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the phenyl rings. The presence of substituents (the fluorine atom and the methoxy group) on the aromatic rings would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The specific λmax values would be characteristic of the chromophoric system present in the molecule.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction data collected from irradiating the crystal with X-rays would allow for the determination of its crystal system, space group, and unit cell dimensions.

The analysis would provide a detailed structural model, including precise bond lengths, bond angles, and torsion angles. This information would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions, that dictate how the molecules pack together in the crystal lattice.

Elucidation of Catalytic Reaction Pathways

Catalytic reactions involving diarylmethanol analogues are pivotal in organic synthesis for the construction of complex molecular architectures. The elucidation of their reaction pathways is key to enhancing their efficiency and selectivity.

Transition metals play a central role in activating diarylmethanol derivatives and facilitating a variety of transformations.

Copper(I) Hydride (CuH): Copper(I) hydride complexes, often generated in situ, are effective catalysts for the reduction of related carbonyl compounds, which are precursors to diarylmethanols. In the context of α,β-unsaturated ketones, CuH catalysts can be tuned to achieve either 1,2- or 1,4-reductions. nih.gov The regioselectivity is influenced by a subtle interplay of steric and electronic factors of the phosphine (B1218219) ligand on the copper center. nih.gov While direct mechanistic studies on this compound are limited, the principles of CuH-catalyzed reductions of diaryl ketones to form such alcohols are well-established, involving the delivery of a hydride to the carbonyl carbon. organic-chemistry.org Mechanistic investigations into copper-mediated trifluoromethylation of aryl halides have identified key reactive species like ligandless [CuCF3] or DMF-ligated [(DMF)CuCF3], which are generated in the presence of excess CuI, highlighting the dynamic nature of copper's coordination sphere during catalysis. nih.gov

Nickel: Nickel catalysts are versatile for cross-coupling reactions. Mechanistic studies on nickel-catalyzed allylic alkylation with diarylmethane pronucleophiles have revealed different pathways depending on the nature of the nucleophile. nih.gov Typically, palladium catalysts favor a "soft" nucleophile pathway with external attack on the allyl group, whereas nickel catalysts often pair with "hard" nucleophiles that coordinate to the metal before C-C bond formation. nih.gov However, certain nickel-based catalysts can also promote substitution via the soft-nucleophile pathway with diarylmethane pronucleophiles. nih.gov Nickel-catalyzed reductive cross-coupling reactions of two carbon electrophiles proceed through various mechanisms, with the active catalyst's oxidation state and the involvement of radical species being key differentiating factors. oaepublish.comresearchgate.net

Palladium: Palladium catalysts are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, involving diarylmethyl derivatives. Mechanistic studies on the coupling of diarylmethyl esters with aryl boronic acids have provided significant insights. nih.govacs.org The catalytic cycle is proposed to involve an oxidative addition of the diarylmethyl ester to a Pd(0) complex. nih.gov Density Functional Theory (DFT) calculations and experimental evidence suggest that this oxidative addition can proceed via an SN2-type mechanism, leading to an inversion of stereochemistry at the benzylic carbon. nih.govacs.org A stabilizing η³-interaction between the forming benzyl (B1604629) ligand and the palladium center is thought to favor the cleavage of the O-C(benzyl) bond over the C(acyl)-O bond. nih.gov A comprehensive understanding of the individual steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, is crucial for optimizing these reactions. wildlife-biodiversity.com

The choice of ligand is paramount in achieving high levels of enantioselectivity and chemoselectivity in metal-catalyzed reactions.

In the context of copper hydride-catalyzed reductions, the structure of the phosphine ligand is a key determinant of regioselectivity (1,2- vs. 1,4-addition). nih.gov For asymmetric syntheses, chiral ligands are employed to create a chiral environment around the metal center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer. For instance, in the asymmetric hydrosilylation of prochiral diaryl ketones to produce enantioenriched diarylmethanols, ligands like (R)-(−)-(DTBM-SEGPHOS) have proven highly effective in conjunction with a copper hydride catalyst. organic-chemistry.org

Insights into Stereocontrol Mechanisms in Asymmetric Synthesis

Achieving high stereocontrol is a central goal in the asymmetric synthesis of molecules like this compound. In palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters, stereospecificity can be achieved, often with inversion of configuration. nih.govacs.org This is rationalized by an SN2-type oxidative addition mechanism where the palladium catalyst attacks the electrophilic carbon from the backside, displacing the leaving group. nih.govacs.org

In asymmetric additions to the carbonyl precursors of these alcohols, the chiral ligand dictates the facial selectivity of the nucleophilic attack. Computational studies on the enantioselective addition of n-BuLi to benzaldehyde (B42025) in the presence of a chiral lithium N,P amide have shown that the origin of selectivity is a complex interplay of various interactions, including CH–π interactions between the aldehyde and the solvent, stronger lithium solvation, and Li–π interactions with the chiral ligand. rsc.orgrsc.org These subtle energetic differences in the transition states for the formation of the two enantiomers are responsible for the observed enantioselectivity.

Solvent Effects and Reaction Condition Optimization on Reaction Outcomes

Solvent choice and reaction conditions can have a profound impact on the outcome of a reaction, influencing reaction rates, selectivity, and even the operative mechanism.

In asymmetric synthesis, the solvent can affect the conformation and stability of the catalyst-substrate complex in the transition state. For instance, in the enantioselective desymmetrization of meso-epoxides, an intriguing solvent effect was observed where the use of hexane (B92381) as a cosolvent with diethyl ether decreased both yield and selectivity, while toluene (B28343) restored high selectivity. researchgate.net The solvent can also play a more direct role, as seen in a Cu-catalyzed asymmetric coupling where water as a co-solvent promotes high chemoselectivity by forming hydrogen bonds and blocking one of the reactive sites of an ambident nucleophile. nih.gov Quantum mechanical calculations have shown that solvents can alter reaction barrier heights and the energy difference between competing transition states, thereby enhancing selectivity. mdpi.com

Optimization of reaction conditions such as temperature and concentration is also critical. Temperature can influence the equilibrium between different reactive species and the relative rates of competing reaction pathways, which can have a significant effect on stereoselectivity. rsc.org

Kinetic Isotope Effect Studies for Determination of Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE is typically observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step.

In the context of hydride transfer reactions, which are relevant to the reduction of diaryl ketones to diarylmethanols, deuterium (B1214612) KIEs have been measured. Studies on hydride transfer from arylalkanes to carbocations have shown a broad maximum in the KIE when the pKR+ values of the product and reactant carbocations are similar. rsc.org While specific KIE studies on reactions of this compound are not widely reported, the principles are applicable. For instance, a KIE study on the reduction of a diaryl ketone precursor with a deuterated hydride source would provide evidence for whether the hydride transfer step is rate-limiting.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally.

Computational studies have been used to rationalize the enantioselectivity in various reactions. For example, in the enantioselective addition of n-BuLi to benzaldehyde, DFT calculations were able to reproduce the experimentally preferred enantiomer for a series of chiral ligands and identified the key stabilizing interactions in the favored transition state. rsc.org Similarly, computational studies on the enantioselective allenylation of aldehydes have been used to probe the origin of asymmetric induction. researchgate.net

For transition metal-catalyzed reactions, computational models can help to elucidate the full catalytic cycle. In the palladium-catalyzed Suzuki-Miyaura reaction of diarylmethyl esters, DFT calculations supported the proposed SN2-type oxidative addition pathway by showing it to be kinetically and thermodynamically more favorable. nih.gov These computational insights are crucial for understanding the origins of selectivity and for the rational design of new and improved catalytic systems.

Table of Compounds

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the behavior of electrons and nuclei in molecules. These methods allow for the detailed examination of molecular properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it a suitable tool for analyzing molecules of moderate size, such as (3-Fluorophenyl)(4-methoxyphenyl)methanol. DFT calculations can provide valuable information about the molecule's geometry, electronic distribution, and spectroscopic characteristics. The B3LYP functional is a commonly used method in these calculations.

A fundamental application of DFT is the optimization of the molecular geometry to find its most stable conformation. This process involves calculating the forces on each atom and adjusting their positions to minimize the total energy of the molecule. The result is a prediction of bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound. These theoretical parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model.

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also a key output of DFT calculations. This includes the distribution of electron density, which reveals how electrons are shared between atoms and provides insights into the molecule's polarity and reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (methanol) | 1.43 | - | - |

| C-C (phenyl rings) | 1.39 - 1.41 | 118 - 121 | - |

| C-F | 1.35 | - | - |

| C-O-C (ether) | - | 117 | - |

| Phenyl Ring Torsion | - | - | 45 - 55 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used.

DFT calculations can also predict various spectroscopic properties of a molecule. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be correlated with experimental spectra. This comparison serves as a powerful tool for structural elucidation and assignment of spectral features. For instance, calculated IR frequencies can be matched with experimental absorption bands to identify specific vibrational modes within the this compound molecule.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the fluorine atom, making these areas potential sites for interaction with electrophiles.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as the electrophilicity index, chemical potential, and chemical hardness. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Example Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used.

Non-Linear Optical (NLO) Properties and Polarizability Calculations

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. Computational methods can be used to predict the NLO properties of molecules, such as their polarizability (α) and first hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted in the presence of an external electric field. Molecules with large hyperpolarizability values are considered to have significant NLO activity. For this compound, DFT calculations can provide an estimation of its potential as an NLO material by quantifying these parameters.

Intermolecular Interactions and Crystal Packing Analysis of this compound

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions. In the case of this compound, the arrangement of molecules in the crystal lattice is governed by a combination of strong hydrogen bonds, as well as weaker non-covalent interactions involving the aromatic rings. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds and established principles of physical organic chemistry allow for a detailed theoretical exploration of its likely crystal packing behavior.

Hydrogen Bonding Networks

The most significant intermolecular interaction expected to direct the crystal packing of this compound is the hydrogen bond formed by the hydroxyl group (-OH). The hydroxyl group can act as both a hydrogen bond donor (the hydrogen atom) and a hydrogen bond acceptor (the oxygen atom). This dual capability often leads to the formation of extended networks.

In the crystal structures of similar aromatic alcohols, it is common to observe chains or cyclic motifs of hydrogen bonds. For instance, in the crystal structure of tris(4-methoxyphenyl)methanol, molecules are linked into dimers by a weak O-H···O hydrogen bond. researchgate.net It is highly probable that the hydroxyl groups in this compound would form similar O-H···O linkages, creating chains of molecules.

A summary of potential hydrogen bond interactions is presented in Table 1.

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Interaction Type | Expected Strength |

|---|---|---|---|

| O-H (hydroxyl) | O (hydroxyl) | Strong | Primary structural determinant |

| O-H (hydroxyl) | O (methoxy) | Moderate | Contributes to packing |

| O-H (hydroxyl) | F (fluoro) | Weak to Moderate | Influences orientation |

| C-H (aromatic) | O (hydroxyl) | Weak | Stabilizing interaction |

| C-H (aromatic) | O (methoxy) | Weak | Stabilizing interaction |

Pi-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, the aromatic rings of this compound are expected to participate in π-stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The presence of both an electron-withdrawing fluorine atom on one ring and an electron-donating methoxy group on the other can influence the nature of these π-stacking arrangements.

The fluorine substitution can create a region of positive electrostatic potential on the face of the 3-fluorophenyl ring, which can interact favorably with the electron-rich π-system of the 4-methoxyphenyl (B3050149) ring of a neighboring molecule. This could lead to offset or parallel-displaced π-stacking arrangements to maximize attractive electrostatic interactions and minimize steric hindrance.

Other non-covalent interactions that are likely to contribute to the crystal packing include:

C-H···π interactions: Where a hydrogen atom from an aromatic ring of one molecule interacts with the π-electron cloud of an aromatic ring of an adjacent molecule.

Dipole-dipole interactions: Arising from the permanent dipoles of the C-F and C-O bonds. These interactions will influence the relative orientation of the molecules within the crystal lattice.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. rsc.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is located at the point where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained. The dnorm surface highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

For this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal the following features:

Prominent sharp spikes in the fingerprint plot corresponding to the strong O-H···O hydrogen bonds.

A significant percentage of the surface area corresponding to H···H contacts, which represent van der Waals interactions.

Contributions from C···H/H···C contacts, indicative of C-H···π interactions and general van der Waals contacts.

Contributions from O···H/H···O and F···H/H···F contacts, quantifying the involvement of the methoxy and fluoro groups in hydrogen bonding and other close contacts.

An illustrative breakdown of the expected contributions from different intermolecular contacts, based on analyses of similar molecules, is provided in Table 2.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| C···H / H···C | 20 - 30 |

| O···H / H···O | 15 - 25 |

| F···H / H···F | 5 - 10 |

| C···C | < 5 |

This quantitative analysis would provide a comprehensive understanding of the hierarchy and relative importance of the various intermolecular forces that govern the crystal structure of this compound.

Synthesis and Reactivity of 3 Fluorophenyl 4 Methoxyphenyl Methanol Derivatives

Functional Group Transformations and Derivatization Strategies

The chemical utility of (3-Fluorophenyl)(4-methoxyphenyl)methanol is primarily dictated by the reactivity of its secondary alcohol functional group. A variety of transformations can be applied to this hydroxyl group to generate intermediates with altered reactivity or properties. researchgate.netmdpi.com These transformations are foundational for the subsequent synthesis of more complex molecular architectures.

The most critical transformation of this compound for its use as a synthetic intermediate is the oxidation of the secondary alcohol to its corresponding ketone, (3-Fluorophenyl)(4-methoxyphenyl)methanone . This conversion is a key step because the resulting carbonyl group is a versatile electrophilic center for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. A range of standard oxidation reagents can be employed for this purpose, including pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern or Parikh-Doering oxidation. nih.gov

Beyond oxidation, other derivatization strategies can be employed. mdpi.com These methods chemically modify the molecule to enhance its suitability for specific analytical techniques or to introduce different functionalities. researchgate.net For instance, in gas chromatography (GC), derivatization is often necessary for compounds with low volatility or thermally labile functional groups. researchgate.netnih.gov The hydroxyl group of this compound can be converted into a less polar and more volatile trimethylsilyl (TMS) ether through a process called silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Other common derivatizations include:

Esterification: Reaction with an acyl chloride or carboxylic acid to form an ester. This can be used to introduce a chromophore for enhanced detection in High-Performance Liquid Chromatography (HPLC). mdpi.com

Etherification: Conversion into an ether, for example, through the Williamson ether synthesis, which can serve as a protective group strategy during multi-step syntheses. nih.gov

Halogenation: Substitution of the hydroxyl group with a halogen (e.g., Cl, Br) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to create an electrophilic benzylic halide.

Table 1: Key Functional Group Transformations

| Transformation | Reagent Examples | Product Functional Group | Purpose |

| Oxidation | PCC, DMP, Swern reagents | Ketone | Key intermediate for heterocycle synthesis |

| Silylation | BSTFA, TMCS | Silyl Ether | Increase volatility for GC analysis |

| Esterification | Acyl Chlorides, Carboxylic Acids | Ester | Protection, analytical tagging (HPLC) |

| Etherification | Alkyl Halides (Williamson) | Ether | Protective group |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Creation of an electrophilic center |

Applications as Key Intermediates in the Synthesis of Complex Molecular Scaffolds

The true synthetic value of this compound is realized when it serves as a precursor for constructing larger, more complex molecular frameworks. Following its oxidation to (3-Fluorophenyl)(4-methoxyphenyl)methanone, the resulting diaryl ketone becomes a versatile building block for a variety of heterocyclic systems that are prominent in pharmacology and materials science.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including applications as antibacterial, anticancer, and antiviral agents. researchgate.net The most common method for synthesizing the quinoxaline core is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. semanticscholar.orgnih.gov

While (3-Fluorophenyl)(4-methoxyphenyl)methanone is not a 1,2-dicarbonyl, it can be readily converted into a suitable precursor. A highly effective strategy involves the alpha-halogenation of the ketone to produce an α-haloketone. This intermediate can then react with o-phenylenediamine in a condensation-oxidation sequence to furnish the desired 2,3-diarylquinoxaline. researchgate.netsemanticscholar.org This two-step process leverages the initial oxidation of the alcohol, followed by a well-established cyclization reaction.

The general pathway is as follows:

Oxidation: this compound is oxidized to (3-Fluorophenyl)(4-methoxyphenyl)methanone.

α-Halogenation: The ketone is treated with a halogenating agent (e.g., bromine) to form 2-bromo-1-(3-fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one.

Cyclocondensation: The resulting α-haloketone is condensed with o-phenylenediamine. The reaction proceeds via initial alkylation of one amino group, followed by intramolecular cyclization and subsequent oxidation (often aerobic) to yield the aromatic quinoxaline ring.

The diaryl ketone derived from this compound is a precursor to a diverse array of other important heterocyclic systems.

Triazoles : The 1,2,3-triazole ring is a prominent feature in many pharmaceuticals. While often formed via cycloaddition reactions, synthetic routes starting from ketones are also known. For instance, 1,4-disubstituted-1,2,3-triazoles can be synthesized through a non-metal-mediated, three-component reaction involving an aromatic ketone, an aniline, and a hydrazone derivative like 4-methylbenzenesulfonohydrazide. This approach provides a direct method to incorporate the diaryl scaffold into a triazole core.

Imidazolidineiminodithiones : The synthesis of this specific heterocyclic system typically involves the reaction of N-arylcyanothioformamides with isothiocyanates. A direct synthetic route from a simple diaryl ketone like (3-Fluorophenyl)(4-methoxyphenyl)methanone is not a common or straightforward pathway. Incorporation of the diaryl moiety would likely require a more complex, multi-step synthesis starting from different precursors rather than a direct cyclization involving the ketone.

Bis(indolyl)methanes : These compounds are known for a variety of biological activities and are synthesized through the electrophilic substitution of indoles with a carbonyl compound. The reaction is typically catalyzed by either a protic or Lewis acid (e.g., BF₃·Et₂O, NiSO₄·6H₂O). (3-Fluorophenyl)(4-methoxyphenyl)methanone serves as an ideal electrophile in this context. Two equivalents of indole react at the C3 position with the carbonyl carbon of the ketone, followed by dehydration, to yield the corresponding bis(indolyl)methane. This reaction is generally high-yielding and tolerant of various functional groups on the aldehyde or ketone.

Thiazoles : The thiazole ring is another privileged scaffold in medicinal chemistry. The classic Hantzsch thiazole synthesis provides a direct route to this heterocycle from an α-haloketone and a thioamide. This makes the synthesis of a 2,4,5-trisubstituted thiazole from this compound a clear, three-step process:

Oxidation of the alcohol to the corresponding diaryl ketone.

Halogenation at the alpha-carbon to produce an α-haloketone.

Cyclocondensation of this intermediate with a thioamide, such as thiourea, to form the 2-amino-4,5-diarylthiazole ring.

Table 2: Synthesis of Heterocyclic Systems from this compound

| Target Heterocycle | Key Intermediate from Alcohol | General Reaction Type | Key Reagents |

| Quinoxaline | α-Haloketone | Cyclocondensation | o-Phenylenediamine |

| Triazole | Ketone | Multi-component Reaction | Aniline, Hydrazone derivative |

| Bis(indolyl)methane | Ketone | Electrophilic Substitution | Indole, Acid Catalyst |

| Thiazole | α-Haloketone | Hantzsch Synthesis | Thioamide (e.g., Thiourea) |

Chirality is a critical feature of many bioactive molecules. The carbon atom bearing the hydroxyl group in this compound is a prochiral center, making it an excellent target for asymmetric synthesis. The generation of enantiomerically pure or enriched chiral derivatives can be achieved primarily through the asymmetric reduction of the corresponding ketone.

(3-Fluorophenyl)(4-methoxyphenyl)methanone, being a prochiral ketone, can be reduced to the chiral secondary alcohol using a variety of stereoselective methods. Reagents prepared from borane and chiral amino alcohols have demonstrated high enantioselectivity (often around 90% e.e.) in the reduction of various aromatic ketones. This approach allows for the controlled synthesis of either the (R) or (S) enantiomer of the alcohol, depending on the chirality of the catalyst or reagent used. The synthesis of chiral N-substituted analogues of similar diarylmethoxy compounds highlights the importance of this strategy in developing selective biological agents. Such chiral alcohols are valuable building blocks for the synthesis of complex, enantiomerically pure natural products and pharmaceuticals.

Future Research Directions and Unexplored Avenues for 3 Fluorophenyl 4 Methoxyphenyl Methanol

Development of Novel and Green Synthetic Methodologies

The synthesis of diarylmethanols, including (3-Fluorophenyl)(4-methoxyphenyl)methanol, is a foundational area for future research, with a strong emphasis on the development of environmentally benign and efficient methods.

Solvent-Free Synthesis: A promising green chemistry approach is the development of solvent-free synthetic routes. Research into the use of solid-supported reagents, such as phosphorus pentoxide on alumina (B75360) (P₂O₅/Al₂O₃) or silica (B1680970) gel (P₂O₅/SiO₂), for the synthesis of diarylmethanes from benzylic alcohols at room temperature, presents a viable and eco-friendly alternative to traditional solvent-based methods. nih.govderpharmachemica.comresearchgate.net Future studies could adapt these solvent-free conditions for the synthesis of this compound, potentially leading to higher yields, easier purification, and a significant reduction in chemical waste. nih.govderpharmachemica.comresearchgate.net

Catalytic Innovations: The exploration of novel catalysts for the synthesis of diarylmethanols is another critical research direction. Nickel(II)-catalyzed addition of arylboronic acids to aryl aldehydes has been shown to be a practical procedure for creating these compounds. nih.gov Investigating the application of such nickel-based catalytic systems for the synthesis of this compound could offer a new and efficient synthetic pathway. Furthermore, the development of chiral phosphoramide (B1221513) ligands as catalysts in the asymmetric addition of arylalkyl zincs to aromatic aldehydes could lead to the enantioselective synthesis of chiral diarylmethanols. researchgate.net

Biocatalysis: The use of biocatalysts, such as whole microbial cells or purified enzymes, offers a highly selective and environmentally friendly approach to producing chiral aryl alcohols. researchgate.netresearchgate.netresearchgate.net Asymmetric bioreduction of the corresponding diaryl ketone precursor could yield enantiopure this compound. researchgate.net This method is attractive due to its high enantioselectivity and mild reaction conditions. researchgate.netresearchgate.net

| Synthetic Methodology | Potential Advantages |

| Solvent-Free Synthesis | Reduced pollution, lower costs, simplified processing. |

| Nickel(II)-Catalyzed Arylation | High reactivity and good yields for electron-rich and neutral aryl aldehydes. |

| Asymmetric Bioreduction | High enantioselectivity, mild and safe reaction conditions, less environmental impact. |

Advanced Spectroscopic Characterization of Excited States and Dynamic Processes

A deeper understanding of the photophysical properties of this compound can be achieved through the application of advanced spectroscopic techniques and computational methods.

Ultrafast Spectroscopy: The study of the excited-state dynamics of this molecule is a key area for future research. Techniques such as ultrafast transient absorption spectroscopy can be employed to investigate the internal conversion processes and vibrational relaxation dynamics on a femtosecond timescale. researchgate.net This would provide valuable insights into the behavior of the molecule immediately following photoexcitation.

Computational Chemistry: Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the excited-state properties of molecules. nih.govresearchgate.net TD-DFT calculations could be used to predict the absorption and fluorescence spectra of this compound and to study the influence of its substituents on the electronic transitions. nih.govresearchgate.netresearchgate.net Such theoretical studies can complement experimental findings and provide a more complete picture of the molecule's photophysical behavior. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

The fields of machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery and development of new molecules and synthetic pathways.

De Novo Design: Generative deep learning models can be developed to design novel molecules with tailored properties. rsc.org By training these models on large chemical databases, it would be possible to generate new derivatives of this compound with optimized characteristics. nih.govnih.govmdpi.com

Property Prediction: Machine learning models are increasingly being used to predict the chemical and physical properties of small molecules. researchgate.netresearchgate.netresearchgate.netnih.gov By developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, it would be possible to predict the properties of novel this compound derivatives before they are synthesized. nih.gov

| AI/ML Application | Potential Impact |

| De Novo Molecular Design | Accelerated discovery of novel compounds with desired properties. |

| AI-Powered Retrosynthesis | More efficient and innovative synthetic route planning. |

| Predictive Property Modeling | Prioritization of synthetic targets with desirable characteristics. |

Exploration of Novel Reactivity Profiles and Catalytic Cycles

The inherent reactivity of the diarylmethanol scaffold in this compound opens up numerous possibilities for exploring novel chemical transformations and catalytic applications.

Dehydrative Nucleophilic Substitution: Diaryl- and benzylic alcohols are known to undergo dehydrative nucleophilic substitution reactions in the presence of a Lewis acid catalyst. researchgate.net Future research could explore the reactivity of this compound with a variety of nucleophiles to synthesize a diverse range of new compounds.

Use as a Synthon: In retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material. nih.govmdpi.comnih.gov this compound can be considered a valuable synthon for the construction of more complex molecular architectures. nih.govmdpi.com Its further functionalization could lead to the synthesis of a wide array of novel chemical entities.

Catalytic Cycles: The catalytic hydrogenation of benzophenone (B1666685) derivatives to benzhydrols is a well-established transformation. mdpi.com Conversely, the oxidation of benzhydrols to benzophenones can be achieved using environmentally friendly phase transfer catalysis with hydrogen peroxide. researchgate.net Investigating the role of this compound and its corresponding ketone in catalytic cycles could lead to the development of new catalytic processes.

Development of Biologically Active Derivatives with Tailored Substituents

The systematic modification of the substituents on the aromatic rings of this compound provides a strategic approach to developing derivatives with tailored properties.

Structure-Activity Relationship (SAR) Studies: The biological activity of diaryl-containing compounds is often influenced by the nature and position of substituents on the aromatic rings. nih.govresearchgate.netmdpi.comresearchgate.net For instance, in a series of diaryl ether derivatives, the presence of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to significantly enhance antitumor activity. nih.govresearchgate.net Similarly, for diarylpentanoids, the presence of hydroxyl groups on the aromatic rings was found to be more favorable for activity than methoxy (B1213986) groups. mdpi.com A systematic investigation into the effects of different electron-donating and electron-withdrawing groups on the phenyl rings of this compound could lead to the identification of derivatives with enhanced biological profiles.

Future research in this area would involve the synthesis of a library of derivatives with varied substitution patterns on both the 3-fluorophenyl and 4-methoxyphenyl (B3050149) rings. These compounds would then be evaluated to establish clear structure-activity relationships, guiding the design of future generations of molecules with optimized properties.

Q & A

Q. What are the optimized synthetic routes for (3-Fluorophenyl)(4-methoxyphenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Grignard or organometallic reactions. For example, reacting 3-fluorophenylmagnesium bromide with 4-methoxybenzaldehyde under anhydrous THF at 0–5°C, followed by acid quenching, yields the target compound. Yield optimization requires strict temperature control (<10°C) to minimize side reactions like over-addition. Purification via column chromatography (hexane/ethyl acetate, 4:1) achieves >85% purity. Alternative routes include catalytic hydrogenation of ketone precursors (e.g., (3-Fluorophenyl)(4-methoxyphenyl)ketone) using Pd/C in methanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃) identify substituent positions. The methoxy group appears as a singlet (~δ 3.8 ppm), while the fluorophenyl protons show splitting patterns (e.g., doublets at δ 6.8–7.2 ppm) .

- X-ray Crystallography: SHELX programs refine crystal structures, revealing intermolecular hydrogen bonds (O–H⋯O) between the methanol group and methoxy oxygen. ORTEP-3 visualizes thermal ellipsoids and torsion angles, confirming stereochemistry .

Q. How do substituents (fluoro, methoxy) influence the compound’s reactivity in nucleophilic additions?

Methodological Answer: The electron-withdrawing fluoro group activates the aromatic ring toward electrophilic substitution at the meta position, while the methoxy group (electron-donating) directs reactions to the para position. In SN2 reactions, the methanol group’s steric hindrance reduces nucleophilic attack efficiency. Computational studies (DFT) show a 15% lower activation energy for fluorophenyl vs. non-fluorinated analogs .

Q. What intermolecular interactions dominate crystal packing, and how do they affect solubility?

Methodological Answer: Graph set analysis (Etter’s rules) reveals R₂²(8) hydrogen-bonding motifs between the methanol hydroxyl and methoxy oxygen, forming dimers. Van der Waals interactions between fluorophenyl rings contribute to layered packing. These interactions reduce solubility in non-polar solvents (e.g., hexane: <1 mg/mL) but enhance stability in polar aprotic solvents like DMSO (>50 mg/mL) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Contradictions arise from dynamic processes (e.g., rotamer interconversion). Variable-temperature NMR (VT-NMR) at −40°C slows rotation, resolving split signals into distinct doublets. For crystallographic ambiguities, high-resolution SC-XRD (Cu-Kα, λ = 1.5418 Å) with SHELXL refinement resolves disorder by modeling alternative conformers .

Q. What sustainable strategies mitigate environmental impacts during synthesis?

Methodological Answer:

- Biocatalysis: Lipase-mediated kinetic resolution reduces waste. Pseudomonas fluorescens achieves 90% enantiomeric excess (ee) for (R)-isomers .

- Solvent Recycling: Ethanol/water mixtures (7:3) replace THF, cutting hazardous waste by 40% .

- Life Cycle Assessment (LCA): Metrics show a 30% lower carbon footprint vs. traditional routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.